N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoindoline moiety, a nitro group, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the isoindoline moiety. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, sulfonamides, and other substituted isoindoline compounds.
Scientific Research Applications
N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes, while the nitro group may participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-Dihydro-1H-indol-5-yl)methyl]acetamide hydrochloride
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione
Uniqueness
N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H15N3O4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H15N3O4S/c19-18(20)14-3-5-15(6-4-14)23(21,22)17-8-11-1-2-12-9-16-10-13(12)7-11/h1-7,16-17H,8-10H2 |
InChI Key |
ATMGACBSLYBJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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